![molecular formula C12H15N3O B15218083 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline CAS No. 793646-28-3](/img/structure/B15218083.png)
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a chemical compound that features a substituted aniline structure with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment to Aniline: The imidazole moiety is then attached to the aniline ring through a nucleophilic substitution reaction, where the methoxy group acts as a leaving group, facilitating the attachment of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Nickel or other transition metal catalysts.
Solvents: Polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature and Pressure: Controlled temperature and pressure conditions to optimize the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Used in the preparation of pharmaceuticals for leukemia treatment.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of cytokine modulators.
Uniqueness
3-Methyl-4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and materials science.
Propiedades
Número CAS |
793646-28-3 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
3-methyl-4-[(1-methylimidazol-2-yl)methoxy]aniline |
InChI |
InChI=1S/C12H15N3O/c1-9-7-10(13)3-4-11(9)16-8-12-14-5-6-15(12)2/h3-7H,8,13H2,1-2H3 |
Clave InChI |
NIGWVKKWCBOHQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OCC2=NC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


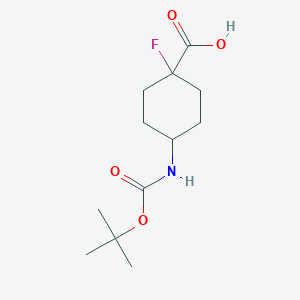

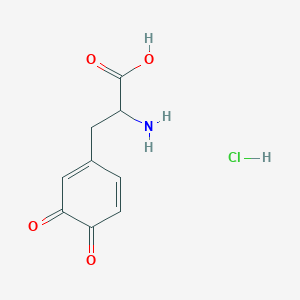
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide](/img/structure/B15218024.png)
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
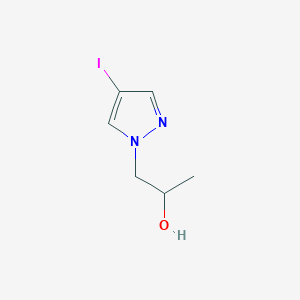
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)

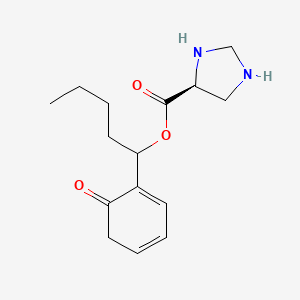
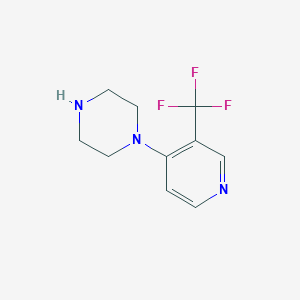
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15218064.png)
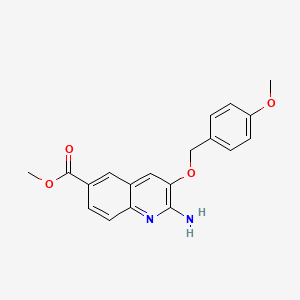

![2-Amino-7-azaspiro[3.5]nonane](/img/structure/B15218081.png)
